Cas no 2229375-70-4 (tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate)
tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate
- EN300-1899169
- 2229375-70-4
- tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate
-
- Inchi: 1S/C15H24N2O4S/c1-15(2,3)21-14(18)17-12(10-16)8-11-6-5-7-13(9-11)22(4,19)20/h5-7,9,12H,8,10,16H2,1-4H3,(H,17,18)
- InChI Key: SMAZAQLVVHRMQF-UHFFFAOYSA-N
- SMILES: S(C)(C1=CC=CC(=C1)CC(CN)NC(=O)OC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 328.14567842g/mol
- Monoisotopic Mass: 328.14567842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 107Ų
tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899169-0.05g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1899169-0.1g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 0.1g |
$1144.0 | 2023-09-18 | ||
| Enamine | EN300-1899169-0.25g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1899169-0.5g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1899169-1.0g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1899169-2.5g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1899169-5.0g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1899169-10.0g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1899169-1g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1899169-5g |
tert-butyl N-[1-amino-3-(3-methanesulfonylphenyl)propan-2-yl]carbamate |
2229375-70-4 | 5g |
$3770.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate
Research Brief on tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate (CAS: 2229375-70-4)
In recent years, the compound tert-butyl N-1-amino-3-(3-methanesulfonylphenyl)propan-2-ylcarbamate (CAS: 2229375-70-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tert-butyl carbamate group and a methanesulfonylphenyl moiety, has shown promise in various therapeutic applications. The latest studies have focused on its synthesis, biological activity, and potential as a key intermediate in drug development.
Recent research has highlighted the compound's role as a versatile building block in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of kinase inhibitors, particularly targeting cancer-related pathways. The methanesulfonylphenyl group was found to enhance binding affinity to specific kinase domains, while the tert-butyl carbamate provided stability under physiological conditions. These findings suggest that 2229375-70-4 could be a valuable scaffold for designing next-generation kinase inhibitors.
Another area of interest is the compound's potential in central nervous system (CNS) drug discovery. A 2024 study in ACS Chemical Neuroscience explored its use as a precursor for neuroprotective agents. The researchers synthesized derivatives of 2229375-70-4 and evaluated their ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. Preliminary results indicated that certain derivatives exhibited favorable pharmacokinetic properties and low toxicity, making them candidates for further development in neurodegenerative disease therapy.
The synthetic routes to 2229375-70-4 have also been optimized in recent work. A team from the University of Cambridge reported a novel, high-yield synthesis method in Organic Letters (2023), which reduced the number of steps and improved overall efficiency. This advancement is particularly relevant for industrial-scale production, as it addresses previous challenges related to cost and scalability. The new method employs a palladium-catalyzed coupling reaction, which has been shown to be both robust and reproducible.
In addition to its synthetic applications, the biological activity of 2229375-70-4 has been investigated in the context of inflammation and immune modulation. A recent paper in the European Journal of Medicinal Chemistry (2024) described its anti-inflammatory effects in vitro and in vivo. The compound was found to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases. However, the exact mechanism of action remains under investigation, with current hypotheses pointing to interference with NF-κB signaling pathways.
Despite these promising developments, challenges remain in the clinical translation of 2229375-70-4 and its derivatives. Issues such as metabolic stability, selectivity, and off-target effects need to be addressed in future studies. Nevertheless, the growing body of research underscores the compound's potential as a multifaceted tool in drug discovery. As work in this area continues, it is expected that new applications and optimized derivatives will emerge, further solidifying its position in the pharmaceutical research landscape.
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